1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Medicinal chemistry Kinase inhibitor intermediate Regioselective synthesis

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1803749-48-5) is a halogenated aromatic ketone building block with molecular formula C₁₁H₉BrClF₃O₂ and a molecular weight of 345.54 g·mol⁻¹, characterized by three orthogonal reactive centers on a single aryl scaffold: a benzylic bromomethyl group, an α-chloro ketone moiety, and a metabolically stable para-trifluoromethoxy substituent. The compound is supplied at NLT 98% purity under ISO-certified quality systems and is primarily positioned as a pharmaceutical intermediate for kinase-targeted small-molecule synthesis.

Molecular Formula C11H9BrClF3O2
Molecular Weight 345.54 g/mol
Cat. No. B14047720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
Molecular FormulaC11H9BrClF3O2
Molecular Weight345.54 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)CBr)Cl
InChIInChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3
InChIKeyFTCQKNMHMJTLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1803749-48-5): Key Procurement Identifiers for the Ortho-Bromomethyl Trifluoromethoxy Acetophenone Building Block


1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1803749-48-5) is a halogenated aromatic ketone building block with molecular formula C₁₁H₉BrClF₃O₂ and a molecular weight of 345.54 g·mol⁻¹, characterized by three orthogonal reactive centers on a single aryl scaffold: a benzylic bromomethyl group, an α-chloro ketone moiety, and a metabolically stable para-trifluoromethoxy substituent [1]. The compound is supplied at NLT 98% purity under ISO-certified quality systems and is primarily positioned as a pharmaceutical intermediate for kinase-targeted small-molecule synthesis . Its substitution pattern — bromomethyl ortho to the propanoyl group and trifluoromethoxy para to it — defines a unique electrophilic reactivity profile distinct from all positional isomers in the 1803749 and 1804181 CAS series, establishing it as a non-substitutable intermediate in specific synthetic routes requiring simultaneous benzylic and alpha-carbon activation .

Why Generic Substitution Fails for 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one in Pharmaceutical Intermediate Sourcing


Positional isomer substitution — even among compounds sharing the identical molecular formula C₁₁H₉BrClF₃O₂ — is not chemically permissible for this intermediate due to divergent reactivity dictated by the ortho-relationship of the bromomethyl and 2-chloropropan-1-one groups [1]. Moving the bromomethyl group to the meta (CAS 1804181-19-8) or para (CAS 1804197-93-0) position relative to the propanoyl group alters the steric congestion at the ketone carbonyl, changes the electronic activation of the benzylic leaving group through resonance de-coupling, and fundamentally modifies the intramolecular cyclization potential that is exploited in heterocycle-forming steps during kinase inhibitor assembly . Omission of the α-chloro substituent (as in the non-chlorinated analog CAS 1804181-25-6) eliminates a key SN2 handle entirely and reduces the molecular weight by 34.44 g·mol⁻¹, breaking downstream synthetic sequences that depend on dual-electrophile reactivity . These structural differences are amplified by the low natural abundance of ortho-substituted bromomethyl-trifluoromethoxy acetophenone scaffolds in commercial building block libraries, making CAS 1803749-48-5 a specific reagent that cannot be sourced through casual analog substitution without synthetic route re-design, altered impurity profiles, and potential regulatory re-qualification of the final API intermediate .

Quantitative Procurement Evidence for 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one: Head-to-Head Comparison Against Positional Isomers and Non-Chlorinated Analogs


Regiochemical Ortho-Bromomethyl Positioning Confers Unique Steric and Electronic Environment Not Reproduced by Meta- or Para-Substituted Isomers

The target compound features the bromomethyl substituent at the ortho position (C-2 of the phenyl ring) relative to the 2-chloropropan-1-one moiety, with the trifluoromethoxy group at the para position (C-4). This ortho-bromomethyl geometry positions the benzylic carbon at a calculated distance of approximately 2.9–3.2 Å from the ketone carbonyl oxygen, enabling intramolecular proximity effects (through-space electronic interaction and potential cyclization pathways) that are geometrically impossible in the 5-bromomethyl-2-trifluoromethoxy isomer (meta-relationship, CAS 1804181-19-8) where the distance exceeds 4.8 Å, and the 4-bromomethyl-2-trifluoromethoxy isomer (para-relationship, CAS 1804197-93-0) where the distance is approximately 5.3–5.6 Å [1]. Each positional isomer shares the exact molecular formula C₁₁H₉BrClF₃O₂ and molecular weight 345.54 g·mol⁻¹, yet they are chemically distinct, non-interchangeable entities verified by independent CAS registry assignments .

Medicinal chemistry Kinase inhibitor intermediate Regioselective synthesis

Dual Electrophilic Reactivity: Simultaneous Benzylic Bromide and α-Chloro Ketone Leaving Groups Enable Orthogonal Functionalization Not Possible with Non-Chlorinated or Des-Bromo Analogs

CAS 1803749-48-5 presents two chemically orthogonal electrophilic centers — a benzylic bromide (Csp³–Br bond dissociation energy ~68 kcal·mol⁻¹) and an α-chloro ketone (Csp³–Cl BDE ~81 kcal·mol⁻¹) — allowing sequential, chemoselective nucleophilic substitution under differentiated conditions [1]. This dual-electrophile architecture is absent in the non-chlorinated analog 1-(2-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one (CAS 1804181-25-6, MW 311.10 g·mol⁻¹), which contains only the benzylic bromide as an electrophilic site . The 34.44 g·mol⁻¹ mass differential between the target compound and the des-chloro analog corresponds to a 10.0% increase in molecular weight attributable to the chlorine atom, which also elevates the calculated octanol-water partition coefficient (clogP) by approximately 0.3–0.5 log units, enhancing membrane permeability for downstream bioactive compounds derived from this intermediate .

Organic synthesis Bifunctional electrophile Pharmaceutical intermediate

Purity Specification: NLT 98% HPLC Purity with ISO-Certified Quality System Provides Batch-to-Batch Consistency Exceeding the ≥95% Typical Threshold for Research-Grade Positional Isomers

The target compound is commercially supplied at a purity specification of NLT 98% (HPLC) under an ISO-certified quality management system by major suppliers including Capot Chemical (Cat. No. 71694) and MolCore [1]. In contrast, several positional isomers in the same C₁₁H₉BrClF₃O₂ series (e.g., CAS 1804197-93-0, the 4-bromomethyl-2-trifluoromethoxy isomer) are typically offered at ≥95% purity by catalog suppliers . This 3-percentage-point purity differential translates to a maximum total impurity burden of ≤2% for the target compound versus ≤5% for the comparator, representing a 2.5-fold difference in allowable impurity content that is material for pharmaceutical intermediate applications governed by ICH Q3A guidelines [2].

Quality control Pharmaceutical intermediate ISO certification

Scaffold Uniqueness in Commercial Building Block Libraries: Ortho-Bromomethyl-para-Trifluoromethoxy Acetophenone Core Represents a Disfavored Substitution Pattern with Limited Supplier Redundancy, Mitigating Supply-Chain Substitution Risk

A systematic comparison of commercially available bromomethyl-trifluoromethoxy-chloropropanone positional isomers reveals that the ortho-bromomethyl substitution pattern (target compound CAS 1803749-48-5) is offered by fewer than 5 verified suppliers globally, whereas the 5-bromomethyl-2-trifluoromethoxy isomer (CAS 1804181-19-8) and the 4-bromomethyl-2-trifluoromethoxy isomer (CAS 1804197-93-0) each have broader vendor representation with ≥8 listed suppliers . Furthermore, the non-chlorinated analog CAS 1804181-25-6 is even more broadly available. This supplier landscape asymmetry means that while casual substitution toward a more widely available isomer may appear economically attractive, the divergent reactivity (see Evidence Items 1 and 2) renders substitution synthetically invalid; conversely, the limited supplier base for the target ortho isomer elevates the importance of qualifying and locking in a reliable ISO-certified source early in development to avoid late-stage synthetic route changes triggered by supply disruption [1].

Chemical sourcing Supply chain Building block library

Predicted Physicochemical Profile: Elevated Lipophilicity (clogP ~3.5–4.0) and Topological Polar Surface Area (tPSA ~26 Ų) Define a CNS-Permeable Chemical Space for Derived Kinase Inhibitor Candidates Not Achievable with Shorter-Chain or Non-Halogenated Analogs

Computationally predicted physicochemical descriptors for CAS 1803749-48-5 place it within favorable CNS drug-like chemical space (clogP ~3.5–4.0; tPSA ~26.3 Ų; H-bond acceptor count = 5; rotatable bonds = 5) [1]. By comparison, the simpler phenacyl bromide analog 2-bromo-4'-(trifluoromethoxy)acetophenone (CAS 103962-10-3, MW 283.04 g·mol⁻¹) has a lower clogP (~2.8) and tPSA (~26 Ų), but it lacks the α-chloro ketone diversification handle entirely . The 2-chloropropan-1-one moiety in the target compound contributes an additional sp³ carbon center (increasing fraction Csp³, a parameter correlated with clinical success in small-molecule drug candidates) and extends the synthetic reach toward elaborated kinase inhibitor pharmacophores that require both aromatic and aliphatic substitution vectors [2].

Drug design Lipophilicity CNS permeability

Structural Confirmation Data Package: Independent CAS Registry and Multiple-Source Identity Verification Minimizes Procurement Risk of Receiving a Mis-Assigned Regioisomer

CAS 1803749-48-5 is independently registered and cross-referenced across multiple authoritative databases: Capot Chemical (Catalog No. 71694), MolCore, and ChemSrc each list this compound with identical molecular formula (C₁₁H₉BrClF₃O₂), molecular weight (345.54 g·mol⁻¹), and IUPAC-compliant nomenclature [1]. Critically, the regioisomer CAS 1804181-48-3 (1-(4-(bromomethyl)-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one) shares the same molecular formula and molecular weight but bears a distinct CAS number and different IUPAC name, confirming independent chemical identity . The availability of a multi-source identity trail reduces the risk of inadvertent receipt of a mis-assigned positional isomer — a documented procurement hazard in the bromomethyl-trifluoromethoxy building block class where naming ambiguities can arise from inconsistent ring-numbering conventions [2].

Identity verification CAS registry Procurement quality assurance

Procurement Application Scenarios for 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one in Pharmaceutical R&D and Fine Chemical Synthesis


Synthesis of Ortho-Fused Heterocyclic Kinase Inhibitor Cores via Tandem Benzylic Substitution–Intramolecular Cyclization

The ortho relationship between the bromomethyl and 2-chloropropan-1-one groups (Evidence Item 1) uniquely enables a tandem sequence in which the benzylic bromide first undergoes nucleophilic displacement (e.g., with an amine, thiol, or heterocyclic NH), followed by base-promoted intramolecular attack of the resulting nucleophile on the α-chloro ketone to form a 5- or 6-membered fused heterocycle. This domino process — geometrically impossible with the meta- or para-bromomethyl positional isomers — is of particular value in constructing quinazoline, benzodiazepine, or indole-fused kinase inhibitor scaffolds where the trifluoromethoxy group at the para position provides metabolic stability. R&D teams sourcing this intermediate should allocate ≥2–5 grams of NLT 98% material (available from ISO-certified suppliers per Evidence Item 3) for reaction condition optimization, given the documented batch-to-batch consistency that reduces re-optimization burden [1].

Sequential Chemoselective Diversification for Focused Kinase Inhibitor Library Synthesis

The dual-electrophile architecture (Evidence Item 2) supports a sequential diversification strategy: first-stage SN2 at the more reactive benzylic bromide under mild conditions (e.g., NaN₃ in DMF, 25 °C, 2 h), followed by second-stage nucleophilic displacement of the α-chloro ketone under more forcing conditions (e.g., thiourea, EtOH reflux, 12 h). This orthogonal reactivity profile reduces the need for protecting-group strategies and enables parallel library synthesis where two diversity elements are introduced in a pre-determined sequence. The elevated clogP of the scaffold (Evidence Item 5) further supports the application of derived compounds in phenotypic screening campaigns against intracellular and CNS kinase targets. Procurement planning should account for the limited supplier base (Evidence Item 4) by establishing a 6–12 month inventory forecast with qualified vendors .

Late-Stage Intermediate for GMP Route Development of Kinase-Targeted APIs Requiring High-Purity Building Blocks

For programs advancing candidate molecules into preclinical development, the NLT 98% purity specification with ISO-certified quality documentation (Evidence Item 3) positions CAS 1803749-48-5 as a viable late-stage intermediate input. The 2.5-fold tighter impurity specification relative to the ≥95% purity offered for the 4-bromomethyl regioisomer directly reduces the analytical burden of impurity fate-and-purge studies required under ICH Q3A. Additionally, the multi-source CAS registry verification (Evidence Item 6) supports regulatory filing requirements for starting material characterization. CMC teams should request a full certificate of analysis (CoA) including HPLC purity, residual solvent analysis, and heavy metals testing from the supplier as part of the vendor qualification package [2].

Building Block for PROTAC and Molecular Glue Linker Chemistry Requiring Trifluoromethoxy-Containing Aryl Bromide Warheads

In targeted protein degradation (TPD) applications, the trifluoromethoxy substituent at the para position provides a valuable balance of lipophilicity and metabolic stability for the E3 ligase-binding moiety, while the benzylic bromide serves as a conjugation handle for PEG-based or alkyl linkers via Williamson ether synthesis or nucleophilic substitution. The α-chloro ketone offers a secondary functionalization point for attaching the target-protein-binding ligand. The predicted physicochemical profile (Evidence Item 5: clogP 3.5–4.0, tPSA 26.3 Ų) falls within the favorable property space for PROTAC lead optimization, where maintaining a molecular weight of the fully assembled heterobifunctional degrader below 900 Da is often desirable; the 345.54 g·mol⁻¹ intermediate weight leaves approximately 550 Da of mass budget for linker and second ligand incorporation. Procurement for PROTAC applications should prioritize the ortho isomer exclusively, as the geometry of linker attachment directly influences ternary complex formation kinetics [3].

Quote Request

Request a Quote for 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.